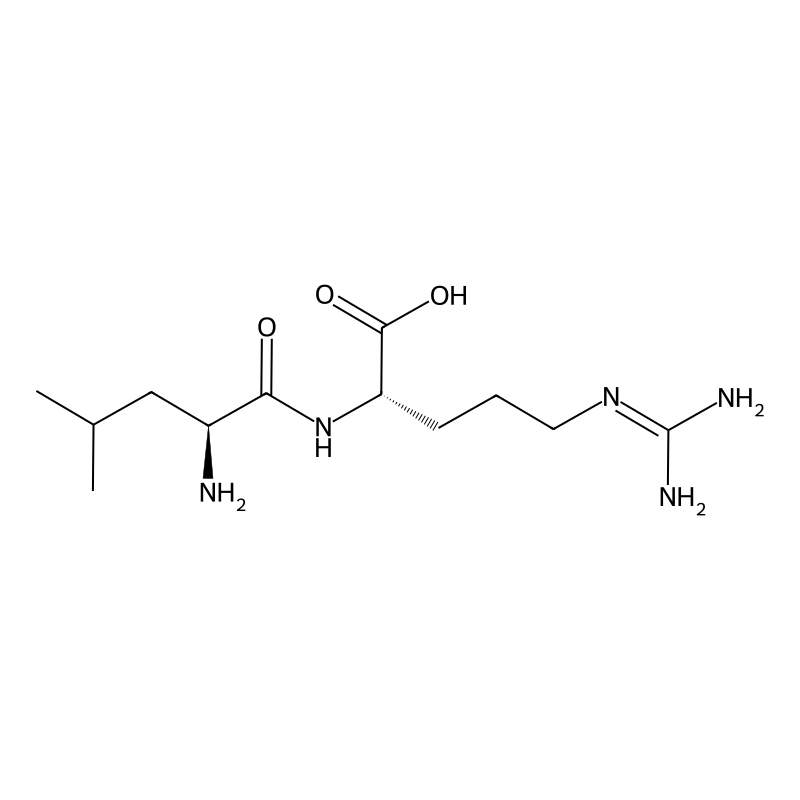Leucylarginine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Cell Growth Regulation
Field: Cellular Biology
Application Summary: Leucine plays a crucial role in regulating cell growth by activating the mTORC1 signaling pathway.
Methods of Application: The cellular nutrient status, including the level of intracellular amino acids like leucine, is linked to the control of cell growth.
Animal Growth and Development
Field: Animal Physiology
Application Summary: Leucine is essential in regulating animal growth and development.
Methods of Application: Leucine stimulates protein synthesis by activating the mTORC1 signaling pathway.
Leucylarginine is a dipeptide composed of the amino acids leucine and arginine. Its chemical formula is C₁₃H₁₈N₄O₂, and it is classified as a basic peptide due to the presence of the positively charged guanidinium group from arginine. Leucylarginine is often studied for its potential roles in biological systems, particularly in protein synthesis and cellular signaling.
- Peptide Bond Formation: Leucylarginine can be synthesized through peptide bond formation between leucine and arginine, typically catalyzed by ribosomes during protein synthesis.
- Hydrolysis: In aqueous environments, leucylarginine can undergo hydrolysis to yield its constituent amino acids, leucine and arginine, especially in the presence of enzymes like peptidases.
- Modification Reactions: The side chains of leucine and arginine can be modified through various biochemical pathways, such as methylation or acylation, affecting the peptide's biological activity.
Leucylarginine exhibits several significant biological activities:
- Protein Synthesis: It plays a role in the synthesis of proteins, acting as a substrate for ribosomal machinery.
- Cell Signaling: Arginine is known to be a precursor for nitric oxide synthesis, which is crucial for various signaling pathways in cardiovascular health.
- Immune Function: Leucylarginine has been shown to enhance immune responses, particularly in macrophages, by modulating cytokine production.
Leucylarginine can be synthesized through various methods:
- Chemical Synthesis: Traditional chemical methods involve coupling leucine and arginine under specific conditions using coupling agents like carbodiimides.
- Biotechnological Approaches: Enzymatic synthesis using specific proteases or ribosomal synthesis via recombinant DNA technology can yield high-purity leucylarginine.
- Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the production of leucylarginine with high efficiency.
Leucylarginine has several applications across different fields:
- Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle recovery and promoting anabolic processes.
- Pharmaceuticals: Research indicates potential therapeutic applications in wound healing and immune modulation.
- Cosmetics: Due to its moisturizing properties, leucylarginine is utilized in skincare formulations.
Studies have explored the interactions of leucylarginine with various biological molecules:
- Protein Interactions: Leucylarginine has been shown to interact with ribosomal proteins, influencing their activity and stability .
- Enzyme Substrates: It may act as a substrate for specific enzymes involved in metabolic pathways related to amino acid degradation or modification .
- Cellular Receptors: Research indicates that leucylarginine may bind to certain receptors involved in immune responses, enhancing their activation.
Leucylarginine shares similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:
| Compound | Composition | Unique Features |
|---|---|---|
| Arginylleucine | Arginine + Leucine | Different sequence; may exhibit different biological activities. |
| Phenylalanylaspartate | Phenylalanine + Aspartate | Involves aromatic amino acid; distinct roles in neurotransmission. |
| Lysylarginine | Lysine + Arginine | Basic nature; may have different effects on immune function. |
| Valylarginine | Valine + Arginine | Branched-chain amino acid; different metabolic pathways. |
Leucylarginine's unique combination of leucine's hydrophobic properties and arginine's positive charge contributes to its distinct biological functions compared to these similar compounds.
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Meymandi MS, Keyhanfar F, Yazdanpanah O, Heravi G. The Role of NMDARs Ligands on Antinociceptive Effects of Pregabalin in the Tail Flick Test. Anesth Pain Med. 2015 Oct 10;5(5):e28968. doi: 10.5812/aapm.28968. eCollection 2015 Oct. PubMed PMID: 26587404; PubMed Central PMCID: PMC4644310.
3: Venancio EJ, Portaro FC, Kuniyoshi AK, Carvalho DC, Pidde-Queiroz G, Tambourgi DV. Enzymatic properties of venoms from Brazilian scorpions of Tityus genus and the neutralisation potential of therapeutical antivenoms. Toxicon. 2013 Jul;69:180-90. doi: 10.1016/j.toxicon.2013.02.012. Epub 2013 Mar 15. PubMed PMID: 23506858.
4: Wei C, Huang W, Xing X, Dong S. Dual effects of [Tyr(6)]-gamma2-MSH(6-12) on pain perception and in vivo hyperalgesic activity of its analogues. J Pept Sci. 2010 Sep;16(9):451-5. doi: 10.1002/psc.1255. PubMed PMID: 20629198.
5: Arima T, Kitamura Y, Nishiya T, Takagi H, Nomura Y. Kyotorphin (L-tyrosyl-L-arginine) as a possible substrate for inducible nitric oxide synthase in rat glial cells. Neurosci Lett. 1996 Jul 5;212(1):1-4. PubMed PMID: 8823748.
6: Ochi T, Motoyama Y, Goto T. The spinal antinociceptive effect of FR140423 is mediated through kyotorphin receptors. Life Sci. 2000;66(23):2239-45. PubMed PMID: 10855944.
7: Goux WJ, Strong AA, Schneider BL, Lee WN, Reitzer LJ. Utilization of aspartate as a nitrogen source in Escherichia coli. Analysis of nitrogen flow and characterization of the products of aspartate catabolism. J Biol Chem. 1995 Jan 13;270(2):638-46. PubMed PMID: 7822290.
8: Kawabata A, Nishimura Y, Takagi H. L-leucyl-L-arginine, naltrindole and D-arginine block antinociception elicited by L-arginine in mice with carrageenin-induced hyperalgesia. Br J Pharmacol. 1992 Dec;107(4):1096-101. PubMed PMID: 1467831; PubMed Central PMCID: PMC1907944.
9: Galande AK, Hilderbrand SA, Weissleder R, Tung CH. Enzyme-targeted fluorescent imaging probes on a multiple antigenic peptide core. J Med Chem. 2006 Jul 27;49(15):4715-20. PubMed PMID: 16854078.
10: Arima T, Kitamura Y, Nishiya T, Taniguchi T, Takagi H, Nomura Y. Effects of kyotorphin (L-tyrosyl-L-arginine) ON[3H]NG-nitro-L-arginine binding to neuronal nitric oxide synthase in rat brain. Neurochem Int. 1997 Jun;30(6):605-11. PubMed PMID: 9153002.
11: Ueda H, Inoue M, Weltrowska G, Schiller PW. An enzymatically stable kyotorphin analog induces pain in subattomol doses. Peptides. 2000 May;21(5):717-22. PubMed PMID: 10876055.








